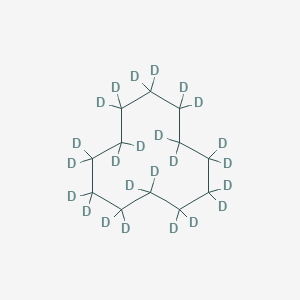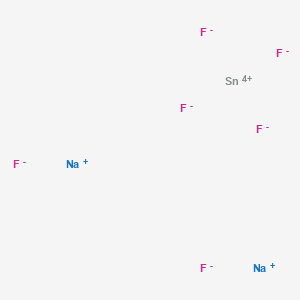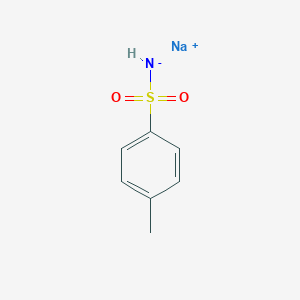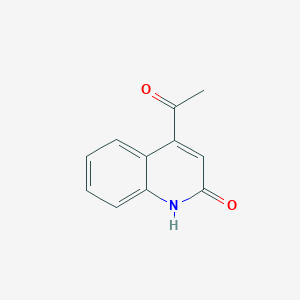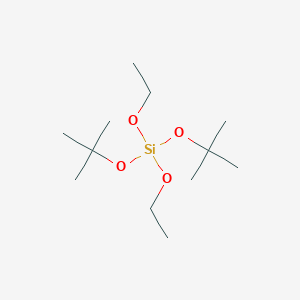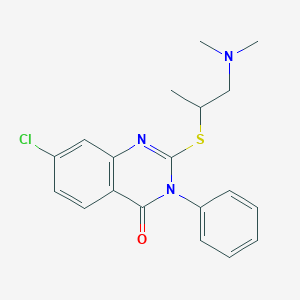
7-Chloro-2-((2-(dimethylamino)-1-methylethyl)thio)-3-phenyl-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2-((2-(dimethylamino)-1-methylethyl)thio)-3-phenyl-4(3H)-quinazolinone is a chemical compound that belongs to the family of quinazolinones. It is also known as PD153035 and is widely used in scientific research as a potent and selective inhibitor of the epidermal growth factor receptor (EGFR).
Mécanisme D'action
PD153035 inhibits EGFR tyrosine kinase activity by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, leading to the inhibition of cell proliferation and survival. PD153035 is highly selective for EGFR and does not inhibit other receptor tyrosine kinases such as HER2, HER3, and c-Met.
Effets Biochimiques Et Physiologiques
PD153035 has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. It also induces apoptosis (programmed cell death) in cancer cells and inhibits tumor angiogenesis (the formation of new blood vessels that supply nutrients to the tumor). In addition, PD153035 has been shown to sensitize cancer cells to radiation therapy and chemotherapy, making them more susceptible to these treatments.
Avantages Et Limitations Des Expériences En Laboratoire
PD153035 is a potent and selective inhibitor of EGFR, making it an ideal tool for studying the role of EGFR in cancer biology. Its high specificity reduces the risk of off-target effects, which can confound experimental results. However, PD153035 has some limitations for lab experiments. It is a small molecule that can diffuse across cell membranes, making it difficult to control its concentration in cells. In addition, PD153035 has a short half-life and is rapidly metabolized in vivo, making it unsuitable for long-term experiments.
Orientations Futures
PD153035 has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment. However, further research is needed to optimize its pharmacokinetic properties and evaluate its safety and efficacy in clinical trials. In addition, PD153035 can be used as a tool to study the role of EGFR in other physiological and pathological processes, such as wound healing, inflammation, and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 7-Chloro-2-((2-(dimethylamino)-1-methylethyl)thio)-3-phenyl-4(3H)-quinazolinone involves the reaction of 2-chloro-3-formyl quinazoline with N,N-dimethyl-1,2-ethanediamine and 2-isopropylthioethanol in the presence of a base. The reaction is carried out under reflux in a suitable solvent such as ethanol or methanol, and the product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
7-Chloro-2-((2-(dimethylamino)-1-methylethyl)thio)-3-phenyl-4(3H)-quinazolinone is widely used in scientific research as a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell proliferation, survival, and differentiation. Aberrant activation of EGFR is associated with various types of cancer, including lung, breast, and colon cancer. PD153035 has been shown to inhibit EGFR tyrosine kinase activity and suppress tumor growth in vitro and in vivo.
Propriétés
Numéro CAS |
15589-23-8 |
|---|---|
Nom du produit |
7-Chloro-2-((2-(dimethylamino)-1-methylethyl)thio)-3-phenyl-4(3H)-quinazolinone |
Formule moléculaire |
C19H20ClN3OS |
Poids moléculaire |
373.9 g/mol |
Nom IUPAC |
7-chloro-2-[1-(dimethylamino)propan-2-ylsulfanyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C19H20ClN3OS/c1-13(12-22(2)3)25-19-21-17-11-14(20)9-10-16(17)18(24)23(19)15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3 |
Clé InChI |
BYYFDPICODWISQ-UHFFFAOYSA-N |
SMILES |
CC(CN(C)C)SC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC=CC=C3 |
SMILES canonique |
CC(CN(C)C)SC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC=CC=C3 |
Synonymes |
7-Chloro-2-[[2-(dimethylamino)-1-methylethyl]thio]-3-phenylquinazolin-4(3H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



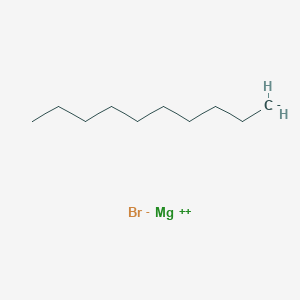
![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)
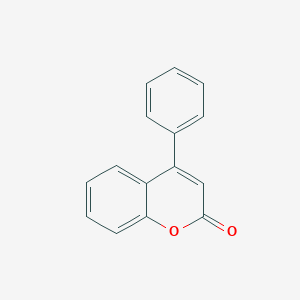

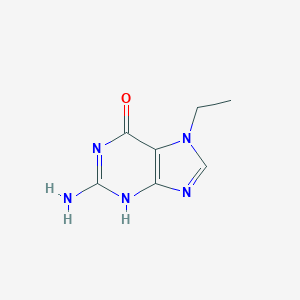
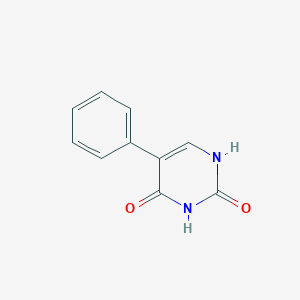
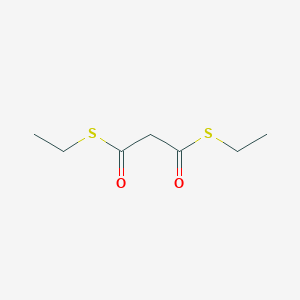

![Thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B95964.png)
